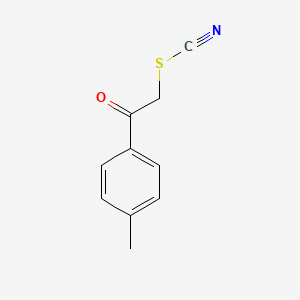

2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(4-methylphenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-8-2-4-9(5-3-8)10(12)6-13-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNOVVJFVCQZBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384499 | |

| Record name | 2-(4-Methylphenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-27-4 | |

| Record name | 2-(4-Methylphenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6097-27-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Methylphenyl)-2-oxoethyl thiocyanate CAS number

An In-depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

This guide provides a comprehensive technical overview of this compound, a versatile α-thiocyanato ketone. It is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis, reactivity, and potential applications of this class of compounds. This document delves into the core chemical principles, practical methodologies, and safety considerations associated with this molecule, grounding all technical claims in authoritative references.

Introduction and Core Compound Profile

This compound (CAS No. 6097-27-4) is an organic compound featuring a ketone and a thiocyanate functional group on adjacent carbon atoms.[1] This α-thiocyanato ketone structure makes it a valuable intermediate in organic synthesis, particularly for the construction of sulfur and nitrogen-containing heterocyclic systems. Organic thiocyanates are recognized as important synthetic building blocks for creating a variety of sulfur-containing functional groups and molecular scaffolds.[2][3][4] Their utility extends into medicinal chemistry, where the thiocyanate moiety can be a key pharmacophore or a precursor to biologically active molecules.[5]

The presence of the electrophilic carbonyl carbon, the adjacent methylene group bearing the thiocyanate leaving group, and the ambident nature of the thiocyanate ion itself, all contribute to the compound's rich and diverse reactivity profile. Understanding these properties is crucial for leveraging this molecule to its full potential in synthetic and drug discovery programs.

Physicochemical and Spectroscopic Data

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6097-27-4 | [1] |

| Molecular Formula | C₁₀H₉NOS | [1] |

| Molecular Weight | 191.25 g/mol | [1] |

| IUPAC Name | 2-oxo-2-(p-tolyl)ethyl thiocyanate | N/A |

| Appearance | (Typically a solid at room temp.) | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents like acetone, acetonitrile, ethyl acetate, and DMSO. | Inferred from synthesis literature |

Spectroscopic Signature:

-

¹H NMR: Protons on the aromatic ring would appear in the aromatic region (δ 7.0-8.0 ppm). The methyl group protons would be a singlet around δ 2.4 ppm. The key methylene protons (CH₂) adjacent to the carbonyl and thiocyanate groups would appear as a distinct singlet, typically in the range of δ 4.5-5.5 ppm.

-

¹³C NMR: The carbonyl carbon (C=O) would be highly deshielded, appearing around δ 190-200 ppm. The thiocyanate carbon (S-C≡N) would be found around δ 110-115 ppm. Aromatic and methyl carbons would appear in their characteristic regions.

-

IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch would be observed around 1680-1700 cm⁻¹. A sharp, medium-intensity band corresponding to the thiocyanate (C≡N) triple bond stretch would be present around 2150-2160 cm⁻¹.

-

Mass Spectrometry (EI-MS): The molecular ion peak [M]⁺ would be observed at m/z = 191. Key fragmentation patterns would include the loss of the thiocyanate radical (•SCN) and the formation of the 4-methylphenacylium cation (m/z = 133).

Synthesis and Experimental Protocols

The most direct and common method for synthesizing α-thiocyanato ketones is through the nucleophilic substitution of an α-halo ketone with a thiocyanate salt. Other modern methods involving oxidative reactions of alkenes or alkynes have also been developed.[2]

Primary Synthesis Route: Nucleophilic Substitution

This method relies on the reaction of 2-chloro-1-(4-methylphenyl)ethan-1-one with a source of thiocyanate ions, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN).[6] The α-halo ketone is an excellent electrophile, and the thiocyanate ion acts as the nucleophile.

Caption: Workflow for the synthesis of the target compound via nucleophilic substitution.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-1-(4-methylphenyl)ethan-1-one (1.0 eq) and a suitable solvent such as ethanol or acetone (approx. 0.2 M concentration).

-

Reagent Addition: Add potassium thiocyanate (KSCN) (1.1-1.5 eq) to the solution. The slight excess ensures the complete consumption of the starting halide.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-80 °C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

-

Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate (KCl) has formed, remove it by filtration.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the dried organic phase in vacuo. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of α-thiocyanato ketones is dominated by the interplay between the carbonyl group and the thiocyanate moiety. They are key precursors for various heterocyclic compounds.

Synthesis of Thiazole Derivatives

A cornerstone reaction of α-thiocyanato ketones is their condensation with primary amines to form 2-aminothiazoles or with secondary amines to form related thiazole structures.[7] This transformation, known as the Hantzsch thiazole synthesis variant, is a powerful tool in medicinal chemistry.

The mechanism involves an initial nucleophilic attack by the amine on the carbonyl carbon, followed by an intramolecular cyclization where the nitrogen attacks the methylene carbon, displacing the thiocyanate ion. Tautomerization then leads to the stable aromatic thiazole ring.

Caption: Mechanistic pathway for the formation of 2-aminothiazoles.

Isomerization to Isothiocyanate

Organic thiocyanates (R-S-C≡N) can, under certain conditions (e.g., heat or catalysis), isomerize to the more thermodynamically stable isothiocyanates (R-N=C=S).[6] While this is particularly rapid for certain substrates like allylic thiocyanates, the potential for this rearrangement should be considered, especially during prolonged heating.[6]

Applications in Drug Discovery and Development

The primary value of this compound in drug discovery lies in its role as a versatile synthetic intermediate.

-

Scaffold for Bioactive Molecules: As detailed above, it provides efficient access to the thiazole ring, a privileged scaffold found in numerous FDA-approved drugs, including antimicrobials, anti-inflammatory agents, and kinase inhibitors.

-

Potential as a Covalent Inhibitor: The thiocyanate group can act as a "warhead" in targeted covalent inhibitors. Under physiological conditions, it can be attacked by nucleophilic residues (like cysteine) on a protein target, forming a stable covalent bond.

-

Source of Thiocyanate Ion (SCN⁻): The thiocyanate ion itself has a complex biological role. It is a key component of the innate immune system, where it is oxidized by lactoperoxidase to produce the antimicrobial agent hypothiocyanite (OSCN⁻).[8] Compounds that can deliver SCN⁻ could have applications in modulating this pathway. However, it's also important to note that chronic exposure to high levels of thiocyanate can have toxic effects.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous thiocyanates and α-halo ketones should be used to inform handling procedures.

Table 2: Hazard and Precautionary Data

| Category | Guideline | Reference |

| Toxicity | Harmful if swallowed, inhaled, or in contact with skin. Chronic exposure may lead to various symptoms including skin rashes and weakness. | [9] |

| Irritation | May cause irritation to the eyes, skin, and respiratory tract. | [10] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, mist, or vapor. Wear appropriate personal protective equipment (PPE). | [10][11] |

| PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory. | [10][11] |

| Storage | Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents. | [10][12] |

| Fire Hazard | During a fire, hazardous gases such as nitrogen oxides, sulfur oxides, and hydrogen thiocyanate/cyanide may be formed. | [10] |

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment. | [11][12] |

Self-Validating Protocol Note: Every synthesis should be preceded by a thorough review of the SDS for all reactants and solvents. A small-scale trial run is recommended to validate the procedure and identify any potential issues before scaling up. Post-synthesis, the identity and purity of the product must be rigorously confirmed by the analytical methods described in Section 2 to ensure the integrity of subsequent experiments.

References

- 1. scbt.com [scbt.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the Diverse Applications and Potential Hazards of Sodium Thiocyanate_Chemicalbook [chemicalbook.com]

- 10. accomn.com [accomn.com]

- 11. redox.com [redox.com]

- 12. carlroth.com:443 [carlroth.com:443]

A Comprehensive Technical Guide to the Synthesis of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed technical overview of the synthesis, characterization, and handling of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate, a valuable α-thiocyanato ketone intermediate. α-Thiocyanato ketones are recognized as powerful and versatile building blocks in synthetic organic chemistry, primarily serving as precursors for a diverse range of sulfur and nitrogen-containing heterocyclic compounds.[1][2][3] This document outlines a robust and efficient synthetic protocol via the nucleophilic substitution of 2-bromo-1-(4-methylphenyl)ethanone with potassium thiocyanate. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss analytical characterization techniques, and emphasize critical safety protocols required for handling the reagents and final product.

Chemical Profile and Significance

This compound (CAS 6097-27-4) belongs to the class of α-keto thiocyanates.[4] The introduction of the thiocyanate (-SCN) group adjacent to a carbonyl moiety creates a bifunctional molecule with two reactive sites, making it a highly useful synthon for constructing more complex molecular architectures, particularly heterocycles like thiazoles and oxathiolanes.[5][6][7] The interest in such compounds is driven by the prevalence of thiocyanate-derived scaffolds in pharmaceuticals, agrochemicals, and natural products.[1][8][9]

| Property | Value | Reference |

| Chemical Name | This compound | [4] |

| CAS Number | 6097-27-4 | [4] |

| Molecular Formula | C₁₀H₉NOS | [4] |

| Molecular Weight | 191.25 g/mol | [4] |

Synthesis: Mechanism and Rationale

The most direct and widely employed method for synthesizing this compound is the reaction of an α-haloketone precursor with an alkali metal thiocyanate salt.[5][10] Specifically, this involves the treatment of 2-bromo-1-(4-methylphenyl)ethanone with potassium thiocyanate (KSCN).

Reaction Mechanism

The core of this transformation is a bimolecular nucleophilic substitution (Sₙ2) reaction .[7] The key steps are:

-

Nucleophilic Attack: The thiocyanate ion (⁻SCN), a potent nucleophile, attacks the electrophilic α-carbon atom (the carbon bonded to the bromine). The reactivity of this carbon is significantly enhanced by the electron-withdrawing inductive effect of the adjacent carbonyl group.[7]

-

Transition State: A trigonal bipyramidal transition state is formed where the S-C bond is forming concurrently as the C-Br bond is breaking.

-

Leaving Group Departure: The bromide ion (Br⁻) is displaced as the leaving group, resulting in the formation of the C-S bond and yielding the final product.

It is important to note that the thiocyanate ion is an ambident nucleophile , meaning it can attack via the sulfur or the nitrogen atom. In reactions with alkyl halides like α-haloketones, the attack occurs almost exclusively through the softer sulfur atom, leading to the formation of the organic thiocyanate (R-SCN) rather than the isomeric isothiocyanate (R-NCS).[10]

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize concentrations, temperatures, and reaction times based on their specific laboratory conditions and scale.

Reagents and Materials

| Compound | CAS Number | Molecular Weight ( g/mol ) | Role |

| 2-Bromo-1-(4-methylphenyl)ethanone | 619-41-0 | 213.07 | Starting Material |

| Potassium Thiocyanate (KSCN) | 333-20-0 | 97.18 | Nucleophile |

| Ethanol (EtOH) or Acetone | 64-17-5 | 46.07 | Solvent |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Workup/Purification |

References for table data:[11][12][13]

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or acetone (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Add potassium thiocyanate (1.1-1.2 eq) to the solution. A slight excess of the thiocyanate salt ensures the complete consumption of the starting halide.

-

Reaction: Stir the resulting suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is often complete within a few hours. Some protocols may use gentle heating (reflux) to accelerate the reaction.[10] A study has shown this reaction proceeds rapidly and in high yield in hydroalcoholic media.[5]

-

Workup & Isolation: Once the reaction is complete, pour the mixture into a beaker containing cold deionized water (approx. 10 times the volume of the reaction solvent). The organic product, being insoluble in water, will precipitate out as a solid.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with several portions of cold deionized water to remove any remaining inorganic salts (KBr, KSCN).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization and Analysis

To confirm the successful synthesis and purity of the target compound, the following analytical techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the p-tolyl group, the methyl singlet, and a key singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and thiocyanate groups.

-

¹³C NMR: Will confirm the presence of all 10 carbons, including the distinct signals for the carbonyl carbon (C=O) and the thiocyanate carbon (-SCN).

-

-

Infrared (IR) Spectroscopy: A crucial technique for identifying the thiocyanate functional group. Look for a sharp, strong absorption band in the region of 2150-2160 cm⁻¹ , which is characteristic of the C≡N triple bond stretch in a thiocyanate. The ketone's C=O stretch will also be prominent, typically around 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the product. The molecular ion peak (M⁺) should correspond to the calculated mass of 191.25 g/mol .[4]

-

Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline product.

Critical Safety Precautions

Adherence to strict safety protocols is mandatory when performing this synthesis.

-

General Handling: All operations should be conducted inside a certified chemical fume hood.[11] An eyewash station and safety shower must be readily accessible.[11][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.[14][15]

-

Reagent-Specific Hazards:

-

2-Bromo-1-(4-methylphenyl)ethanone: This compound is a lachrymator (causes tearing) and is a skin, eye, and respiratory tract irritant.[12][13] Avoid inhalation of dust and direct contact with skin and eyes.[13]

-

Potassium Thiocyanate (KSCN): This reagent is harmful if swallowed, inhaled, or absorbed through the skin.[11][14][15]

-

CRITICAL DANGER: Contact of potassium thiocyanate with acids liberates highly toxic hydrogen cyanide (HCN) gas .[11][15][16] NEVER allow KSCN to come into contact with acidic solutions. All glassware should be free of acid residue. Store KSCN away from acids.[11][14]

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous waste containing thiocyanate may require special handling.[15]

Applications and Future Directions

This compound is not merely a synthetic target but a gateway to a vast array of more complex molecules. Its primary utility lies in its role as a precursor in heterocyclic synthesis.[2] The dual reactivity of the ketone and thiocyanate groups allows for cyclization reactions with various nucleophiles to form medicinally relevant scaffolds.

Organic thiocyanates and the heterocyclic compounds derived from them are of significant interest in drug discovery, with many derivatives showing promising antibacterial, antiparasitic, and anticancer activities.[9] This synthetic intermediate provides a reliable starting point for the exploration of new chemical entities in medicinal chemistry programs.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. α-Thiocyanate ketones in the synthesis of heterocycles | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Simple and quick preparation of α-thiocyanate ketones in hydroalcoholic media. Access to 5-aryl-2-imino-1,3-oxathiolanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent progress of direct thiocyanation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 11. westliberty.edu [westliberty.edu]

- 12. 2-Bromo-4'-methylacetophenone | C9H9BrO | CID 69272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Bromo-1-(4-methylphenyl)ethan-1-one(619-41-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. nwsci.com [nwsci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. carlroth.com:443 [carlroth.com:443]

2-(4-Methylphenyl)-2-oxoethyl thiocyanate molecular structure

An In-depth Technical Guide on the Molecular Structure of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of this compound, a molecule of significant interest in synthetic and medicinal chemistry. As a bifunctional compound, its unique structural features, comprising a reactive α-thiocyanato ketone moiety, render it a versatile precursor for the synthesis of various heterocyclic systems. This document elucidates the core molecular structure, details validated protocols for its synthesis and characterization, and explores its potential applications, particularly in the realm of drug discovery. The methodologies and mechanistic discussions are grounded in established chemical principles, offering field-proven insights for researchers aiming to leverage this compound in their work.

Introduction: The Chemical Versatility of α-Keto Thiocyanates

This compound belongs to the α-keto thiocyanate class of organic compounds. The defining feature of this class is the presence of a thiocyanate (-SCN) group attached to the carbon atom alpha to a carbonyl group. This arrangement creates a highly reactive electrophilic center, making these compounds valuable building blocks in organic synthesis. The dual reactivity of the carbonyl and thiocyanate functionalities allows for a diverse range of chemical transformations, most notably in the construction of nitrogen- and sulfur-containing heterocycles, which are prevalent scaffolds in numerous pharmacologically active molecules. The 4-methylphenyl (p-tolyl) group in the specified molecule provides a lipophilic aromatic moiety, which can be crucial for molecular recognition and binding in biological systems.

Elucidation of the Molecular Structure

A fundamental understanding of the molecular architecture of this compound is paramount for predicting its chemical behavior and designing synthetic strategies.

2D Chemical Structure and Connectivity

The molecule consists of a central ethyl chain. One carbon is part of a carbonyl group, which is attached to a 4-methylphenyl ring. The other carbon (the α-carbon) is bonded to a thiocyanate group.

Caption: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical data for this compound is provided below. This information is critical for handling, storage, and experimental design.

| Property | Data |

| Molecular Formula | C₁₀H₉NOS |

| Molecular Weight | 191.25 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Melting Point | Not consistently reported; requires experimental verification |

| Solubility | Generally soluble in polar aprotic solvents (e.g., acetone, acetonitrile, DMF) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in alcohols and insoluble in water. |

Synthesis and Characterization: A Validated Protocol

The most common and reliable method for synthesizing this compound is through the nucleophilic substitution of an α-haloketone with a thiocyanate salt. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Synthetic Workflow Diagram

The overall process from starting materials to purified product is outlined in the following workflow.

Physical and chemical properties of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

An In-depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

Abstract

This technical guide provides a comprehensive overview of this compound, an α-keto thiocyanate of significant interest in synthetic organic chemistry. The document delineates its core physical and chemical properties, provides a detailed, field-proven protocol for its synthesis, and explores its reactivity and versatile applications as a chemical intermediate. Particular emphasis is placed on its role as a precursor for the synthesis of sulfur-containing heterocyclic compounds, which are prominent scaffolds in drug discovery and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound in their work.

Compound Identification and Structure

This compound, also known as 4'-methylphenacyl thiocyanate, is an aromatic ketone featuring a thiocyanate group on the alpha-carbon. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable building block.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4'-Methylphenacyl thiocyanate, p-Tolylacetylmethyl thiocyanate |

| CAS Number | 6097-27-4[1] |

| Molecular Formula | C₁₀H₉NOS[1] |

| Molecular Weight | 191.25 g/mol [1] |

| Chemical Structure |

(Illustrative) |

| SMILES | CC1=CC=C(C=C1)C(=O)CSCN |

| InChI Key | YQGIMZNMASFYAP-UHFFFAOYSA-N |

Physicochemical Properties

While extensive experimental data for this specific compound is not broadly published, its properties can be reliably inferred from its structure and the known characteristics of related α-keto thiocyanates.

| Property | Description / Predicted Value | Rationale |

| Appearance | White to off-white crystalline solid. | Based on analogous aromatic ketones and thiocyanates of similar molecular weight. |

| Melting Point | Expected to be a solid at room temperature with a distinct melting point. | The planar aromatic ring and polar functional groups promote a stable crystal lattice. Experimental determination is required for a precise value. |

| Solubility | Soluble in common organic solvents such as acetone, acetonitrile, dichloromethane, and ethyl acetate. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | The molecule possesses both polar (ketone, thiocyanate) and non-polar (p-tolyl group) regions, favoring solubility in moderately polar organic solvents. |

| Stability | Stable under standard laboratory conditions. May be sensitive to strong bases, which can induce decomposition or rearrangement. | The thiocyanate group can be susceptible to nucleophilic attack, particularly under basic conditions. |

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay of its three primary functional components: the ketone, the α-thiocyanate group, and the p-tolyl aromatic ring.

-

Ketone Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. It can undergo standard ketone reactions, such as reduction to a secondary alcohol or formation of imines and hydrazones.

-

α-Methylene Group: The protons on the carbon adjacent to the ketone are weakly acidic, though their reactivity is secondary to the thiocyanate leaving group potential.

-

Thiocyanate Group (-SCN): This is the most reactive site for synthetic transformations. The thiocyanate ion is an excellent pseudohalide leaving group, making the α-carbon highly susceptible to nucleophilic substitution (Sₙ2) reactions. Furthermore, the thiocyanate moiety itself can participate in cyclization reactions, serving as a linchpin for the construction of sulfur- and nitrogen-containing heterocycles. Organic thiocyanates are recognized as crucial intermediates for accessing a wide array of valuable sulfur-containing molecules.[2][3]

Synthesis Protocol: Nucleophilic Substitution

The most direct and reliable synthesis of this compound involves the nucleophilic substitution of a corresponding α-halo ketone, 2-bromo-1-(4-methylphenyl)ethan-1-one, with a thiocyanate salt. This method is efficient and utilizes readily available starting materials.

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-1-(4-methylphenyl)ethan-1-one (1.0 eq) and potassium thiocyanate (KSCN, 1.2 eq).

-

Causality: Using a slight excess of potassium thiocyanate ensures the complete consumption of the limiting α-bromo ketone, driving the reaction to completion according to Le Châtelier's principle.

-

-

Solvent Addition: Add a suitable volume of ethanol to the flask to dissolve the reactants upon heating (e.g., 10 mL per gram of the bromo-ketone).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

-

Product Isolation: Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water, which will cause the organic product to precipitate out of the aqueous ethanol solution.

-

Purification: Collect the crude solid product by vacuum filtration and wash with cold water. For further purification, recrystallize the solid from an ethanol/water mixture. Dry the purified white crystals under vacuum.

-

Validation: The identity and purity of the final product must be confirmed through analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination. This constitutes a self-validating system, where the expected analytical data confirms the successful execution of the protocol.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by standard spectroscopic methods.

| Technique | Expected Signature Features |

| Infrared (IR) Spectroscopy | - ~2155 cm⁻¹ (sharp, strong): Characteristic stretching vibration of the S-C≡N (thiocyanate) group.- ~1690 cm⁻¹ (strong): C=O (ketone) stretching vibration, conjugated with the aromatic ring. |

| ¹H NMR (CDCl₃, 400 MHz) | - δ ~7.85 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.- δ ~7.30 ppm (d, 2H): Aromatic protons meta to the carbonyl group.- δ ~4.60 ppm (s, 2H): Methylene protons (-CH₂-SCN) alpha to the ketone.- δ ~2.45 ppm (s, 3H): Methyl protons (-CH₃) on the aromatic ring. |

| ¹³C NMR (CDCl₃, 100 MHz) | - δ ~190 ppm: Carbonyl carbon (C=O).- δ ~145 ppm, ~130 ppm, ~129 ppm, ~128 ppm: Aromatic carbons.- δ ~112 ppm: Thiocyanate carbon (-SC N).- δ ~45 ppm: Methylene carbon (-C H₂-SCN).- δ ~21 ppm: Methyl carbon (-C H₃). |

| Mass Spectrometry (EI) | m/z (%): 191 [M]⁺, 119 [CH₃C₆H₄CO]⁺ (base peak), 91 [C₇H₇]⁺. |

Applications in Research and Drug Development

This compound is not typically an end-product but rather a highly valuable synthetic intermediate. Its primary application lies in its use as a precursor for constructing complex molecular architectures, particularly sulfur-containing heterocycles.

Precursor for Thiazole Synthesis

A classic application is in the Hantzsch thiazole synthesis. By reacting this compound with a thioamide (e.g., thioacetamide), one can readily synthesize 2-amino-4-arylthiazole derivatives. These thiazole scaffolds are prevalent in a vast number of FDA-approved drugs and biologically active compounds, highlighting the importance of their precursors.

Caption: Role as a key intermediate in thiazole synthesis.

The versatility of the thiocyanate group makes this compound a powerful tool for chemists aiming to introduce sulfur into their target molecules, enabling access to thioethers, thiocarbamates, and other important functionalities.[3]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for this compound before use.

References

The Emergence of a Versatile Synthon: A Guide to the Discovery and History of α-Keto Thiocyanates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Keto thiocyanates (R-CO-CH₂SCN) represent a fascinating and highly versatile class of organic compounds that have garnered significant attention in synthetic and medicinal chemistry. Characterized by the presence of a thiocyanate group adjacent to a carbonyl moiety, these molecules serve as powerful intermediates for the construction of a wide array of sulfur-containing heterocycles, many of which are scaffolds for biologically active compounds. This technical guide provides a comprehensive overview of the historical evolution and discovery of α-keto thiocyanates, moving from classical substitution reactions to the paradigm-shifting development of direct difunctionalization strategies and the recent advent of green, sustainable methodologies such as photochemistry and electrochemistry. We will explore the causality behind key experimental choices, detail authoritative protocols, and illuminate the journey of α-keto thiocyanates from chemical curiosities to indispensable tools for researchers and drug development professionals.

Introduction: The Strategic Importance of the α-Keto Thiocyanate Motif

Organic thiocyanates (R-SCN) are a vital subclass of organosulfur compounds, prized for their dual nature.[1] They are not only key functional groups in various natural products but also serve as exceptionally versatile building blocks for synthesizing other sulfur-containing functionalities and heterocyclic systems like thiazoles and thiazinones.[1] Within this family, α-keto thiocyanates hold a privileged position. The juxtaposition of the electrophilic carbonyl carbon and the unique reactivity of the thiocyanate group creates a potent synthon for complex molecular assembly.

The history of α-keto thiocyanates is not one of a single, serendipitous discovery, but rather a compelling narrative of evolving synthetic strategy. The pursuit of more efficient, selective, and environmentally benign methods to forge the core α-keto thiocyanate structure has driven innovation in organic chemistry, reflecting broader trends in the field from classical reactions to modern catalytic and energy-driven transformations. For drug development professionals, the value of these compounds lies in their ability to provide rapid access to libraries of sulfur-containing heterocycles, which are prominent motifs in numerous pharmaceuticals.[1]

Foundational Syntheses: The Classical Approach

The earliest conceptual pathway to α-keto thiocyanates stemmed from fundamental nucleophilic substitution reactions. The logical, albeit often challenging, approach involved the reaction of a pre-functionalized ketone, typically an α-halo ketone, with a thiocyanate salt.

Caption: Classical synthesis via nucleophilic substitution.

This method, while straightforward, is hampered by several factors. The primary challenge is the ambident nature of the thiocyanate anion (⁻SCN), which can attack via the sulfur or nitrogen atom. SN1-type substrates or reaction conditions that favor carbocation formation often lead to the undesired α-keto isothiocyanate isomer as a significant byproduct.[2] Furthermore, the synthesis and handling of lachrymatory and often unstable α-halo ketones present practical difficulties. These limitations spurred the scientific community to seek more elegant and direct solutions.

A Paradigm Shift: Direct Difunctionalization of Unsaturated Systems

The turn of the 21st century marked a significant leap forward with the development of methods that could generate the α-keto thiocyanate structure in a single step from simple, abundant feedstocks like alkenes and alkynes. This approach, known as oxidative difunctionalization, simultaneously installs the ketone and thiocyanate functionalities across a double or triple bond.

The Pioneering Work: Oxy-thiocyanation of Alkenes

In a landmark 2000 publication, Nair and co-workers reported one of the first examples of a direct oxy-thiocyanation of alkenes.[1][3] They demonstrated that styrenes could be converted to phenacyl thiocyanates in moderate to high yields using cerium(IV) ammonium nitrate (CAN) as an oxidant and ammonium thiocyanate (NH₄SCN) as the thiocyanate source under an oxygen atmosphere.[1][3][4]

Causality and Mechanism: The choice of CAN was critical. It acts as a single-electron oxidant, initiating a radical cascade. The proposed mechanism provided a logical framework for understanding the transformation and for future developments.

Caption: Mechanism of CAN-mediated oxy-thiocyanation.

This work established a new paradigm. Rather than building the molecule sequentially, it demonstrated the feasibility of a convergent, atom-economical approach. Following this precedent, other oxidizing systems were explored, such as cis-1,4-bis(triphenylphosphonium)-2-butene peroxodisulfate (BTPBPD).[1][4]

Expanding the Scope: Oxy-thiocyanation of Alkynes

The success with alkenes was naturally extended to alkynes. Various methods have been developed, including the direct oxy-thiocyanation of alkyne substrates.[1] A common alternative is a two-step protocol where the alkyne is first hydrated to the corresponding methyl ketone, which is then subjected to electrophilic thiocyanation using reagents like N-thiocyanosuccinimide (NTS).[1]

The Modern Era: The Rise of Green and Sustainable Methodologies

Driven by the principles of green chemistry, recent research has focused on developing protocols that minimize waste, avoid harsh oxidants, and utilize sustainable energy sources.

Harnessing the Power of Light: Photochemical Syntheses

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and the preparation of α-keto thiocyanates is no exception. These methods offer mild reaction conditions and unique mechanistic pathways.

-

Photocatalytic Oxy-thiocyanation: Researchers have demonstrated that organic dyes like Eosin Y and 9,10-dicyanoanthracene (DCA), or heterogeneous catalysts like mesoporous graphitic carbon nitride (mpg-C₃N₄), can effectively catalyze the oxy-thiocyanation of styrenes using visible light and atmospheric oxygen as the terminal oxidant.[1][5][6]

-

Decarboxylative Ketonization: An innovative visible-light-mediated approach involves the decarboxylative functionalization of readily available acrylic acids.[3][7][8] In this process, an organic photocatalyst promotes the reaction of acrylic acids with ammonium thiocyanate and dioxygen, which serves as both an oxygen source and an oxidant, to yield α-keto thiocyanates.[3][7][8][9] This method is notable for its environmental friendliness and use of inexpensive starting materials.[3][7]

Caption: Simplified photoredox cycle for thiocyanation.

Electrochemical Synthesis: A Reagentless Approach

Electrochemistry offers a robust and environmentally benign alternative to chemical oxidants. By using electrons as a "mass-free" reagent, these methods minimize waste production. Protocols have been developed for the direct α-C–H thiocyanation of ketones using an undivided cell, often with sodium iodide as a redox catalyst and sodium thiocyanate as the thiocyano source.[5] This approach is highly efficient and avoids the need for stoichiometric amounts of chemical oxidants.[5]

Summary of Modern Synthetic Methods

The evolution of synthetic strategies has provided a diverse toolbox for accessing α-keto thiocyanates.

| Method | Starting Material | Key Reagents/Conditions | Key Advantages | References |

| Oxidative Difunctionalization | Alkenes (Styrenes) | NH₄SCN, CAN, O₂ | Pioneering direct method | [1][3][4] |

| Photocatalysis | Alkenes (Styrenes) | NH₄SCN, O₂, Photocatalyst, Visible Light | Mild conditions, uses light energy | [1][5][6] |

| Decarboxylative Ketonization | Acrylic Acids | NH₄SCN, O₂, Photocatalyst, Visible Light | Green, uses inexpensive feedstocks | [3][7][8][9] |

| Electrochemical Synthesis | Ketones | NaSCN, NaI (cat.), Electricity | Avoids chemical oxidants, low waste | [5][10] |

| From Vinyl Azides | Vinyl Azides | KSCN, K₂S₂O₈ | Transition-metal-free | [11][12] |

Applications in Synthesis and Drug Discovery

The true value of α-keto thiocyanates is realized in their subsequent transformations. They are premier precursors for the synthesis of 2-aminothiazoles via a Hantzsch-type condensation with primary amines.[13][14] This reaction is a cornerstone of medicinal chemistry, as the 2-aminothiazole scaffold is present in a multitude of approved drugs and clinical candidates.

Caption: Synthesis of 2-aminothiazoles from α-keto thiocyanates.

Furthermore, the thiocyanate group can be readily converted into other sulfur-bearing functionalities, making these compounds versatile intermediates for accessing a broad chemical space.[10] Their utility in the late-stage functionalization of complex, biorelevant molecules is an area of growing interest, offering a way to introduce sulfur functionality into drug candidates under mild conditions.[15]

Conclusion and Future Outlook

The history of α-keto thiocyanates is a microcosm of the evolution of organic synthesis. From the limitations of classical substitution reactions, the field has progressed to highly efficient and selective direct difunctionalization methods. The current frontier is dominated by green and sustainable technologies, including photochemistry and electrochemistry, which promise to make the synthesis of these valuable compounds even more accessible and environmentally friendly. For researchers in academia and industry, the robust and expanding collection of synthetic protocols ensures that α-keto thiocyanates will remain central to the discovery and development of new pharmaceuticals and functional materials for years to come. The ongoing challenge will be to develop even more atom-economical, catalytic, and enantioselective methods to further enhance the power of this remarkable chemical entity.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Historical and Recent Developments in the Chemistry of Cyanate Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]

- 7. Visible-Light-Mediated Additive-Free Decarboxylative Ketonization Reaction of Acrylic Acids: An Access to α-Thiocyanate Ketones [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Visible-Light-Promoted Aerobic α-Thiocyanation of Carbonyl Compounds with Ammonium Thiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 1, 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-methylphenyl)-2-oxoethyl thiocyanate, a member of the α-keto thiocyanate class of organic compounds. This document delineates its chemical identity, including its IUPAC name and relevant synonyms, and offers a detailed, field-proven protocol for its synthesis. Furthermore, this guide explores the compound's chemical properties, reactivity, and potential applications in drug development, with a particular focus on its putative antimicrobial and cytotoxic activities. The mechanistic insights are grounded in authoritative scientific literature, and all quantitative data are presented in structured tables for ease of comparison. Experimental workflows and conceptual pathways are visualized through diagrams to enhance understanding. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry, drug discovery, and related scientific disciplines.

Chemical Identity and Nomenclature

The compound of interest is systematically named This compound according to IUPAC nomenclature. It is also widely known by its common synonym, 4'-methylphenacyl thiocyanate .

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Common Synonyms | 4'-Methylphenacyl thiocyanate, 2-Thiocyanato-1-(p-tolyl)ethanone |

| CAS Number | 6097-27-4[1] |

| Molecular Formula | C₁₀H₉NOS[1] |

| Molecular Weight | 191.25 g/mol [1] |

| Chemical Structure |  |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction.[2] The protocol involves the reaction of an α-haloketone, specifically 2-bromo-1-(p-tolyl)ethanone, with a thiocyanate salt, such as potassium thiocyanate. This reaction is a straightforward and efficient method for introducing the thiocyanate functionality.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from the commercially available 4'-methylacetophenone.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous phenacyl thiocyanates.[3][4]

Materials:

-

Potassium thiocyanate (KSCN)

-

Ethanol (anhydrous)

-

Deionized water

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(p-tolyl)ethanone (10.0 g, 46.9 mmol) in 100 mL of anhydrous ethanol.

-

Addition of Reagent: To this solution, add potassium thiocyanate (5.0 g, 51.5 mmol, 1.1 equivalents) in one portion.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of dichloromethane. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the mixture through a Buchner funnel to remove the drying agent.

-

Purification: Remove the dichloromethane from the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Physicochemical Properties and Characterization

This compound is expected to be a white to off-white crystalline solid at room temperature. Its structure can be confirmed using standard analytical techniques.

Table 2: Predicted and Observed Spectroscopic Data

| Spectroscopic Technique | Expected Features |

| Infrared (IR) Spectroscopy | Strong, sharp absorption band around 2150-2160 cm⁻¹ corresponding to the C≡N stretch of the thiocyanate group.[4][8] A strong absorption band around 1680-1700 cm⁻¹ for the C=O (ketone) stretch. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A singlet for the methyl protons (-CH₃) around δ 2.4 ppm. A singlet for the methylene protons (-CH₂-) adjacent to the thiocyanate group around δ 4.5-5.0 ppm. Aromatic protons will appear as two doublets in the region of δ 7.2-8.0 ppm. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A signal for the methyl carbon around δ 21 ppm. A signal for the methylene carbon around δ 45-50 ppm. A signal for the thiocyanate carbon (-SCN) around δ 110-115 ppm. A signal for the carbonyl carbon (C=O) around δ 190-195 ppm. Aromatic carbon signals will appear in the δ 125-145 ppm range. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z = 191. Key fragmentation patterns would likely involve the loss of the thiocyanate radical (•SCN) and cleavage at the α-position to the carbonyl group. |

Potential Applications in Drug Development

Organic thiocyanates and their isomers, isothiocyanates, have garnered significant interest in medicinal chemistry due to their diverse biological activities.[9] These compounds are known to exhibit antimicrobial, antifungal, antiviral, and anticancer properties.[10][11][12]

Antimicrobial and Antiviral Activity

The thiocyanate moiety is a key component of the innate immune system, where it is converted to the antimicrobial agent hypothiocyanous acid (HOSCN) by peroxidases.[13][14] Organic thiocyanates may exert their antimicrobial effects through several mechanisms.

Caption: Proposed antimicrobial mechanism of action for thiocyanate compounds.

The antiviral activity of thiocyanates is also an area of active research. Hypothiocyanite, derived from thiocyanate, has demonstrated antiviral effects against various viruses, including influenza viruses.[15][16] The mechanism is thought to involve the oxidation of viral proteins, thereby interfering with viral attachment and entry into host cells.[12]

Table 3: Antimicrobial Activity of Related Thiocyanate and Isothiocyanate Compounds

| Compound | Organism | Activity (MIC/Inhibition Zone) | Reference |

| Phenyl isothiocyanate | Escherichia coli, Staphylococcus aureus | MIC: 1000 µg/mL | [17][18] |

| Allyl isothiocyanate | Pseudomonas aeruginosa | MIC: 100 µg/mL | [10] |

| Phenethyl isothiocyanate | Pseudomonas aeruginosa | MIC: 100 µg/mL | [10] |

| Benzyl isothiocyanate | Clostridium spp. | Active at 2 mg/disc | [10] |

| Phenethyl isothiocyanate | Oral pathogens (P. gingivalis, S. sobrinus) | Moderate inhibition at 0.5 mg/disc | [2] |

Cytotoxic and Anticancer Potential

Several isothiocyanates have demonstrated significant cytotoxic activity against various cancer cell lines.[19][20] The proposed mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.

The electrophilic nature of the isothiocyanate group is believed to be crucial for its biological activity, allowing it to react with nucleophilic cellular targets, including cysteine residues in proteins like tubulin and transcription factors.

Table 4: Cytotoxic Activity of Related Isothiocyanate Compounds

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Benzyl isothiocyanate | MCF-7/Adr (breast cancer) | 5.95 µM | [19] |

| Phenethyl isothiocyanate | MCF-7/Adr (breast cancer) | 7.32 µM | [19] |

| Sulforaphane | MCF-7/Adr (breast cancer) | 13.7 µM | [19] |

| Benzyl isothiocyanate | MCF-12A (mammary epithelium) | 8.07 µM | [19] |

| Phenethyl isothiocyanate | MCF-12A (mammary epithelium) | 7.71 µM | [19] |

The cytotoxic potential of this compound has not been extensively reported, but based on the activity of structurally related α-keto thiocyanates and isothiocyanates, it represents a promising scaffold for the development of novel anticancer agents.

Conclusion and Future Directions

This compound is a readily accessible organic compound with significant potential for applications in drug discovery and development. Its synthesis is straightforward, and the presence of the reactive thiocyanate moiety suggests a range of possible biological activities. While research on this specific compound is limited, the broader class of organic thiocyanates and isothiocyanates has demonstrated promising antimicrobial and anticancer properties.

Future research should focus on:

-

A thorough evaluation of the antimicrobial spectrum of this compound against a panel of clinically relevant bacteria and fungi.

-

In-depth studies of its cytotoxic effects on various cancer cell lines and the elucidation of its specific mechanism of action.

-

Quantitative structure-activity relationship (QSAR) studies to optimize the chemical structure for enhanced potency and selectivity.[21][22]

-

Investigation of its potential as a lead compound for the development of novel therapeutic agents.

This technical guide provides a solid foundation for researchers to embark on further investigation into the promising chemical and biological properties of this compound.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-1-(p-tolyl)ethanone [oakwoodchemical.com]

- 6. 619-41-0|2-Bromo-1-(p-tolyl)ethanone|BLD Pharm [bldpharm.com]

- 7. chemscene.com [chemscene.com]

- 8. Antiviral Activity of Allyl Isothiocyanate Against Infectious Viruses [pubmed.ncbi.nlm.nih.gov]

- 9. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The therapeutic potential of thiocyanate and hypothiocyanous acid against pulmonary infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide Thiocyanate in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral activity of hypothiocyanite produced by lactoperoxidase against influenza A and B viruses and mode of its antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isothiocyanates induce cell cycle arrest, apoptosis and mitochondrial potential depolarization in HL-60 and multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative Structure-Activity Relationship of 3-Thiocyanate-1H-Indoles Derived Compounds as Antileukemia by AM1, PM3, and RM1 Methods | Iswanto | Jurnal Kimia Sains dan Aplikasi [ejournal.undip.ac.id]

- 22. Quantitative Structure-Activity Relationship of 3-Thiocyanate-1H-Indoles Derived Compounds as Antileukemia by AM1, PM3, and RM1 Methods | Semantic Scholar [semanticscholar.org]

Theoretical Frontiers of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical overview of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate, a molecule of significant interest in medicinal chemistry and organic synthesis. While extensive experimental data on this specific compound is not widely available, this paper leverages established theoretical and computational methodologies, alongside experimental data from structurally analogous compounds, to construct a detailed profile. This guide explores the synthesis, spectroscopic characteristics, and potential biological activities of this compound, with a core focus on its theoretical underpinnings. Through Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations, we elucidate its electronic structure, reactivity, and potential as a bioactive agent. This document is intended to serve as a foundational resource, stimulating further empirical research into this promising molecule.

Introduction: The Significance of the Thiocyanate Moiety

Organic thiocyanates (R-S-C≡N) are a fascinating class of compounds characterized by their unique chemical reactivity and diverse biological profiles. The thiocyanate group, a pseudohalide, is a versatile functional group that can be readily transformed into various other sulfur-containing moieties, making it a valuable intermediate in organic synthesis. In recent years, thiocyanate-containing molecules have garnered considerable attention for their potential therapeutic applications, exhibiting a range of activities including antimicrobial, antifungal, and anticancer properties.

This compound, with the CAS number 6097-27-4, a molecular formula of C₁₀H₉NOS, and a molecular weight of 191.25 g/mol , belongs to the family of α-keto thiocyanates.[1] The presence of the α-keto group in conjunction with the thiocyanate functionality suggests a unique electronic environment and potential for interesting chemical transformations and biological interactions. This guide will delve into the theoretical aspects of this molecule, providing a framework for understanding its properties and predicting its behavior.

Synthesis and Spectroscopic Characterization

Synthetic Pathways to α-Keto Thiocyanates

The synthesis of α-keto thiocyanates can be achieved through several methodologies. A common approach involves the nucleophilic substitution of an α-halo ketone with a thiocyanate salt, such as potassium or ammonium thiocyanate. For this compound, a plausible synthetic route would involve the reaction of 2-bromo-1-(4-methylphenyl)ethan-1-one with potassium thiocyanate in a suitable polar aprotic solvent like acetone or acetonitrile.

Another strategy involves the direct oxy-thiocyanation of styrenes using an oxidizing agent and a thiocyanate source. This method offers a direct route to α-keto thiocyanates from readily available starting materials.

Experimental Protocol: Synthesis of this compound (Illustrative)

-

Reactant Preparation: Dissolve 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) in anhydrous acetone.

-

Reaction Initiation: Add potassium thiocyanate (1.2 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the potassium bromide salt.

-

Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Spectroscopic Profile: A Theoretical and Comparative Analysis

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

A strong, sharp peak around 2150-2160 cm⁻¹ corresponding to the C≡N stretching vibration of the thiocyanate group.

-

A strong absorption band in the region of 1680-1700 cm⁻¹ due to the C=O stretching of the α-keto group.

-

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹ , while C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region.

-

The C-H stretching of the methyl group will be observed around 2920-2960 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

A singlet at approximately 2.4 ppm for the three protons of the methyl (-CH₃) group.

-

A singlet for the two protons of the methylene (-CH₂-) group adjacent to the carbonyl and thiocyanate groups, likely in the range of 4.5-5.0 ppm .

-

A pair of doublets in the aromatic region (7.2-7.9 ppm ) characteristic of a para-substituted benzene ring.

-

-

¹³C NMR:

-

The methyl carbon signal is expected around 21 ppm .

-

The methylene carbon should appear in the range of 45-55 ppm .

-

The thiocyanate carbon (-SCN) is anticipated to have a chemical shift in the region of 110-115 ppm .

-

Aromatic carbons will resonate between 125-145 ppm .

-

The carbonyl carbon (C=O) is expected to be the most downfield signal, likely above 190 ppm .

-

Theoretical Studies: Unveiling the Molecular Landscape

To gain a deeper understanding of the structure, reactivity, and potential bioactivity of this compound, we turn to computational chemistry methods.

Density Functional Theory (DFT) Analysis

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide valuable insights into its molecular geometry, vibrational frequencies, and electronic properties.

Computational Protocol: DFT Calculations

-

Structure Optimization: The 3D structure of the molecule is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry to predict the IR spectrum and to confirm that the structure corresponds to a true energy minimum.

-

Electronic Properties: Key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated.

Expected DFT Insights:

-

Optimized Geometry: DFT calculations would provide precise bond lengths and angles, confirming the overall molecular conformation.

-

Vibrational Analysis: The calculated vibrational frequencies can be compared with experimental IR data (when available) to validate the computational model. The predicted IR spectrum would show the characteristic peaks mentioned in the previous section.

-

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this molecule, the HOMO is likely to be localized on the phenyl ring and the sulfur atom, while the LUMO may be centered on the carbonyl and thiocyanate groups, indicating these as potential sites for nucleophilic and electrophilic attack, respectively.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. It would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the hydrogen atoms.

Caption: A generalized workflow for DFT analysis of this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of action of a ligand with a protein target. Given the known antimicrobial and anticancer activities of other thiocyanate-containing compounds, molecular docking can be employed to explore the potential biological targets of this compound.

Computational Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of this compound is prepared, including energy minimization.

-

Target Selection: A relevant protein target is selected based on the known mechanisms of action of similar compounds (e.g., microbial enzymes, cancer-related proteins). The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to predict the binding poses of the ligand in the active site of the protein.

-

Analysis: The results are analyzed to identify the most favorable binding poses, the binding energy, and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Potential Docking Targets and Expected Interactions:

-

Antimicrobial Targets: Enzymes involved in bacterial cell wall synthesis or essential metabolic pathways could be potential targets. The thiocyanate and carbonyl groups could act as hydrogen bond acceptors, while the phenyl ring could engage in hydrophobic interactions.

-

Anticancer Targets: Proteins involved in cell cycle regulation or signal transduction pathways are potential targets. The molecule could potentially inhibit key enzymes through interactions with their active sites.

Caption: A schematic representation of a typical molecular docking workflow.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to study its conformational flexibility and its interactions with solvent molecules or a biological target in a more realistic, dynamic environment.

Computational Protocol: Molecular Dynamics

-

System Setup: The molecule is placed in a simulation box with a chosen solvent (e.g., water) or a ligand-protein complex from docking is solvated.

-

Simulation: The system is subjected to a simulation run for a specific duration (e.g., nanoseconds), where the movements of all atoms are calculated based on a force field.

-

Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes, intermolecular interactions, and the stability of the system over time.

Expected Insights from MD Simulations:

-

Conformational Analysis: MD simulations can reveal the preferred conformations of the molecule in solution.

-

Solvation Effects: The interaction of the molecule with water molecules can be studied, providing information about its solubility and the stability of different conformers.

-

Binding Stability: When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking and provide a more accurate estimation of the binding free energy.

Potential Applications and Future Directions

The theoretical studies outlined above, combined with the known biological activities of related thiocyanate compounds, suggest several potential applications for this compound.

Quantitative Data Summary (Hypothetical based on related compounds)

| Property | Predicted Value/Activity |

| Antimicrobial Activity (MIC) | Potential activity against Gram-positive bacteria |

| Antifungal Activity (MIC) | Possible activity against pathogenic fungi |

| Anticancer Activity (IC₅₀) | Potential cytotoxicity against certain cancer cell lines |

Note: These are hypothetical values based on the activities of structurally similar compounds and require experimental validation.

The presence of the reactive α-keto thiocyanate moiety makes this molecule a promising candidate for further investigation as:

-

An antimicrobial or antifungal agent: The thiocyanate group is known to have antimicrobial properties. Further screening against a panel of pathogenic bacteria and fungi is warranted.

-

An anticancer agent: Many organic sulfur compounds exhibit anticancer activity. The potential of this compound to induce apoptosis or inhibit cell proliferation in cancer cells should be explored.

-

A synthetic intermediate: The versatile reactivity of the thiocyanate and keto groups makes this molecule a useful building block for the synthesis of more complex heterocyclic compounds with potential biological activities.

Future research should focus on the experimental validation of the theoretical predictions presented in this guide. This includes the synthesis and full spectroscopic characterization of the compound, followed by in vitro and in vivo biological assays to confirm its potential therapeutic applications.

Conclusion

This compound represents a molecule with significant untapped potential. While experimental data remains scarce, this in-depth technical guide has provided a robust theoretical framework for understanding its chemical and biological properties. Through the application of computational methods such as DFT, molecular docking, and molecular dynamics, we have elucidated its likely structure, reactivity, and potential as a bioactive agent. This guide serves as a call to action for the research community to further investigate this promising compound, with the hope that it may one day contribute to the development of new and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Evaluation of the Antimicrobial Activity of 2-(4-Methylphenyl)-2-oxoethyl thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiocyanate-Containing Compounds

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Organic thiocyanates, a class of compounds characterized by the S-C-N functional group, have garnered interest for their potential biological activities.[1] While the antimicrobial properties of the related isothiocyanates are more extensively documented, evidence suggests that the thiocyanate moiety also confers significant bioactivity.[1][2] This document provides a detailed framework for the investigation of the antimicrobial properties of a specific α-oxo thiocyanate, 2-(4-Methylphenyl)-2-oxoethyl thiocyanate (CAS 6097-27-4).[3]

These protocols are designed to guide researchers in the systematic evaluation of this compound's efficacy against a panel of clinically relevant microorganisms. The methodologies described herein are based on established standards in antimicrobial susceptibility testing and provide a foundation for generating robust and reproducible data.[4][5][6][7]

Compound Profile: this compound

| Characteristic | Information |

| CAS Number | 6097-27-4 |

| Molecular Formula | C₁₀H₉NOS |

| Molecular Weight | 191.25 g/mol |

| Structure | Aromatic ketone with a thiocyanate group on the α-carbon. |

Part 1: Foundational Antimicrobial Screening

The initial assessment of a novel compound's antimicrobial potential typically involves determining its minimum inhibitory concentration (MIC) against a representative panel of microorganisms. The broth microdilution method is a widely accepted and quantitative technique for this purpose.[6][7]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a test microorganism.[4][6]

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile diluent (e.g., DMSO, water)

-

Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria)

-

0.5 McFarland standard

-

Spectrophotometer or plate reader (optional)

Procedure:

-

Preparation of Inoculum:

-

From a fresh culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations (e.g., 0.5 to 64 µg/mL).[4]

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) is also recommended.[4]

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

-

-

Determination of MIC:

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow for the Broth Microdilution Assay.

Part 2: Exploring the Mechanism of Action

While the precise mechanism of action for this compound is yet to be elucidated, related isothiocyanates are known to disrupt the integrity of the bacterial cell membrane.[2] A potential mechanism could involve the electrophilic nature of the thiocyanate group reacting with cellular nucleophiles, such as sulfhydryl groups in enzymes, leading to metabolic disruption.

Hypothesized Mechanism of Action

Caption: Hypothesized Mechanism of Action.

Protocol 2: Time-Kill Kinetic Assay